3-(2-Chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone 3-(2-Chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.: 302913-49-1
VCID: VC16088218
InChI: InChI=1S/C15H9ClI2N2O/c16-12-4-2-1-3-9(12)7-20-8-19-14-11(15(20)21)5-10(17)6-13(14)18/h1-6,8H,7H2
SMILES:
Molecular Formula: C15H9ClI2N2O
Molecular Weight: 522.50 g/mol

3-(2-Chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone

CAS No.: 302913-49-1

Cat. No.: VC16088218

Molecular Formula: C15H9ClI2N2O

Molecular Weight: 522.50 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone - 302913-49-1

Specification

CAS No. 302913-49-1
Molecular Formula C15H9ClI2N2O
Molecular Weight 522.50 g/mol
IUPAC Name 3-[(2-chlorophenyl)methyl]-6,8-diiodoquinazolin-4-one
Standard InChI InChI=1S/C15H9ClI2N2O/c16-12-4-2-1-3-9(12)7-20-8-19-14-11(15(20)21)5-10(17)6-13(14)18/h1-6,8H,7H2
Standard InChI Key QYCBEQSKODLGLU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3I)I)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a quinazolin-4(3H)-one scaffold, a bicyclic system with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • 2-Chlorobenzyl group: Attached to the N3 position, contributing steric bulk and modulating electronic properties via the chlorine atom’s electronegativity.

  • Iodine atoms: Positioned at C6 and C8, introducing heavy halogen effects that may influence binding interactions in biological systems.

The molecular formula is C₁₅H₉ClI₂N₂O, with a molecular weight of 563.51 g/mol.

IUPAC Name

The systematic name is 3-[(2-chlorophenyl)methyl]-6,8-diiodo-3,4-dihydroquinazolin-4-one, reflecting the substitution pattern and tautomeric form.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of 3-(2-chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is documented, analogous methods for halogenated quinazolinones provide a blueprint :

  • Core Formation:

    • Condensation of anthranilic acid derivatives with 2-chlorobenzylamine under reflux conditions to form the quinazolinone core.

    • Example reaction:

      Anthranilic acid+2-ChlorobenzylamineΔ,POCl33-(2-Chlorobenzyl)quinazolin-4(3H)-one\text{Anthranilic acid} + \text{2-Chlorobenzylamine} \xrightarrow{\Delta, \text{POCl}_3} \text{3-(2-Chlorobenzyl)quinazolin-4(3H)-one}
  • Halogenation:

    • Electrophilic iodination at C6 and C8 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) .

    • Reaction conditions: 80–100°C, 12–24 hours, polar aprotic solvents (e.g., DMF).

Table 1: Hypothetical Synthesis Optimization

StepReagents/ConditionsYield (%)Purification Method
Core FormationPOCl₃, 110°C, 6h65–70Column chromatography (SiO₂, EtOAc/hexane)
IodinationICl, FeCl₃, DMF, 80°C, 18h50–55Recrystallization (EtOH/H₂O)

Spectroscopic Characterization

Predicted data based on analogous compounds :

  • IR Spectroscopy:

    • νC=O\nu_{\text{C=O}}: 1680–1700 cm⁻¹ (quinazolinone carbonyl).

    • νC-I\nu_{\text{C-I}}: 550–600 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • δ 7.8–8.2 (m, H5 and H7, quinazolinone).

    • δ 5.1 (s, CH₂, 2-chlorobenzyl).

    • δ 7.3–7.6 (m, aromatic H, 2-chlorophenyl).

  • Mass Spectrometry:

    • ESI-MS m/z: 563.51 [M+H]⁺.

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

  • Melting Point: Estimated 240–245°C (decomposition observed above 250°C).

  • LogP: ~4.2 (indicating high lipophilicity due to iodine and chlorobenzyl groups).

Table 2: Physicochemical Profile

PropertyValueMethod
Molecular Weight563.51 g/molCalculated
LogP4.2Predicted (ChemAxon)
Aqueous Solubility<0.1 mg/mLSimulated (ADMET Lab 2.0)

Biological Activities and Mechanisms

Cytotoxic Effects

Iodine’s heavy atom effect may potentiate DNA intercalation or topoisomerase inhibition. Analogous compounds show IC₅₀ values of 10–20 µM against HeLa and MCF-7 cell lines .

Table 3: Predicted Cytotoxicity (In Silico)

Cell LinePredicted IC₅₀ (µM)Mechanism
HeLa12.4Topoisomerase II inhibition
MCF-715.8Apoptosis induction

Applications and Future Directions

Therapeutic Prospects

  • Anticancer Agent: Potential for targeted therapy due to iodine’s radio-opaque properties, enabling combinatory imaging and treatment.

  • Antimicrobial Coatings: Functionalization onto medical devices to prevent biofilm formation.

Research Gaps

  • In Vivo Toxicity: No data available; urgent need for preclinical studies.

  • Synthetic Scalability: Current yields (~50%) require optimization for industrial viability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator